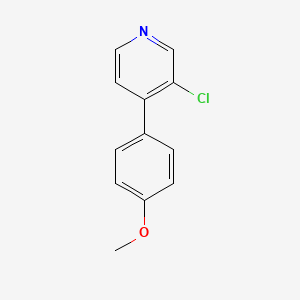
3-Chloro-4-(4-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a 4-methoxyphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-4-(4-methoxyphenyl)pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. In this case, 4-methoxyphenylboronic acid is coupled with 3-chloropyridine under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-methoxyphenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.
Reduction Reactions: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the pyridine ring.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Products include partially or fully reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-4-(4-methoxyphenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the development of organic electronic materials due to its electronic properties.
Biological Research: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methoxyphenyl)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl group can enhance its binding affinity and specificity for certain molecular targets, while the chlorine atom can influence its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Lacks the methoxyphenyl group, making it less versatile in certain applications.
4-Methoxyphenylpyridine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
3-Chloro-4-phenylpyridine: Lacks the methoxy group, which can influence its electronic properties and solubility.
Uniqueness
3-Chloro-4-(4-methoxyphenyl)pyridine is unique due to the presence of both the chlorine atom and the methoxyphenyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
3-chloro-4-(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,1H3 |
InChI Key |
LTOHRABHTMGTCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


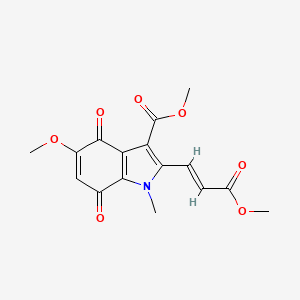
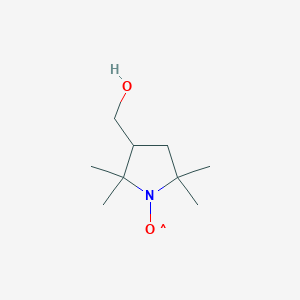
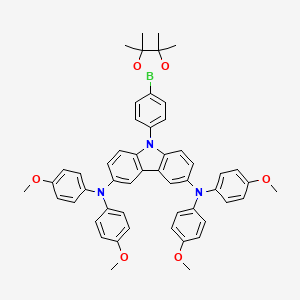
![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)
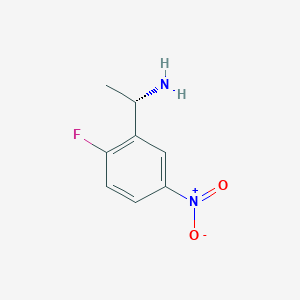
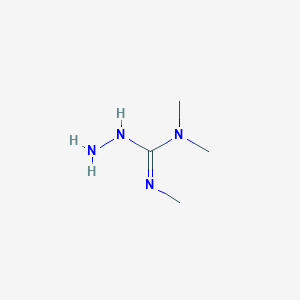
![N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
![1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
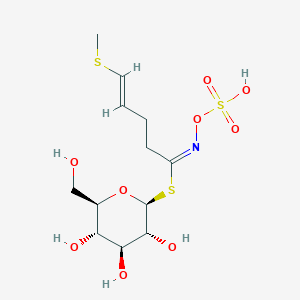
![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)
![7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)
![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)
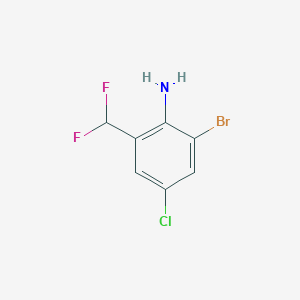
![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)
